4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family
Preparation Methods
The synthesis of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be achieved through various synthetic routes. One common method involves the autocatalytic photoinduced oxidative dehydrogenation of its 5,6-dihydro derivative. This process is carried out by irradiating the compound at 450 or 365 nm in dimethyl sulfoxide (DMSO) in the presence of air at room temperature . Another method involves the displacement of sulfone with formylated aniline using sodium hydride (NaH) in tetrahydrofuran (THF), yielding the desired compound in good yield .
Chemical Reactions Analysis
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be dehydrogenated to form C5–C6 unsaturated compounds, which are usually more active . Common reagents used in these reactions include DMSO, NaH, and THF. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used as a scaffold for the development of biologically active compounds, including kinase inhibitors and antimicrobial agents . Its pharmacokinetic properties and drug-likeness make it a promising candidate for further drug development . Additionally, it has been studied for its potential use in cancer treatment due to its ability to inhibit various kinases .
Mechanism of Action
The mechanism of action of 4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with molecular targets such as kinases. It acts as an inhibitor of various kinases, including Src tyrosine kinase, epidermal growth factor receptor (EGFR) kinase, and cyclin-dependent kinase (CDK4) . By inhibiting these kinases, the compound can interfere with cellular signaling pathways, leading to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7(8H)-one can be compared with other similar compounds, such as 4-amino-2-hydropyrido[2,3-d]pyrimidin-7(8H)-ones . These compounds share a similar pyrido[2,3-d]pyrimidine core but differ in their substituents and functional groups. The unique methoxy and methoxyethyl groups in this compound contribute to its distinct chemical properties and biological activities.
Properties
IUPAC Name |
4-methoxy-8-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-16-6-5-14-9(15)4-3-8-10(14)12-7-13-11(8)17-2/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCMYXORFLPJGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C=CC2=C1N=CN=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.